4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-14(16(20)21)17(9-13)15(19)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,18H,8-9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDENQFPNDGPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzyl Ester Protection
L-hydroxyproline is treated with benzyl chloroformate in the presence of a base such as triethylamine to yield (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid benzyl ester. This step achieves 85–92% yield under anhydrous dichloromethane conditions at 0–5°C.
Naphthalene-2-Carbonyl Chloride Coupling
The protected hydroxyproline undergoes acylation with naphthalene-2-carbonyl chloride (synthesized via thionyl chloride treatment of naphthalene-2-carboxylic acid). Reactions are conducted in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP) as a catalyst, yielding 78–84% of the intermediate.
Deprotection and Acid Liberation
Hydrogenolysis using palladium on carbon (Pd/C) in methanol removes the benzyl ester, yielding the final product. This step requires careful control of hydrogen pressure (1–3 atm) to avoid over-reduction, with yields of 90–95%.
Table 1: Reaction Conditions for Nucleophilic Acylation
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyl Protection | Benzyl chloroformate, Et₃N | CH₂Cl₂ | 0–5°C | 85–92 |
| Acylation | Naphthalene-2-COCl, DMAP | THF | 25°C | 78–84 |
| Deprotection | H₂, Pd/C | MeOH | 25°C | 90–95 |
Solid-Phase Synthesis Using Ionic Liquid Catalysts
A solvent-free approach utilizing L-pyrrolidine-2-carboxylic acid sulfate (LPCAS) as a bifunctional catalyst is described in European Chemical Bulletin. This method emphasizes green chemistry principles:
Mechanochemical Activation
L-hydroxyproline and naphthalene-2-carboxylic acid are ball-milled with LPCAS (10 mol%) at 300–500 rpm for 2–4 hours. The ionic liquid facilitates both carboxyl activation and stereochemical control, achieving 88–93% yield.
Advantages Over Traditional Methods
- Reduced reaction time : 4 hours vs. 12–24 hours in solution-phase.
- No column chromatography : Crude products are purified via recrystallization (ethanol/water).
- Reusability : LPCAS is recovered in 82% yield after three cycles.
Enzymatic Resolution for Stereochemical Purity
US20080003214A1 discloses an enzymatic method to resolve racemic mixtures of 4-hydroxyproline derivatives. Lipase B from Candida antarctica selectively hydrolyzes the (2R,4S)-isomer, leaving the desired (2S,4R)-enantiomer intact.
Process Parameters
- Substrate : Racemic 4-hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid methyl ester.
- Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.
- Outcome : >99% enantiomeric excess (ee) for the (2S,4R)-isomer, with 45–50% conversion.
Industrial-Scale Considerations
Cost Analysis
- Naphthalene-2-carbonyl chloride : $120–150/kg (bulk pricing).
- LPCAS catalyst reuse : Reduces raw material costs by 30–40%.
Challenges and Optimization Strategies
Stereochemical Drift
The C4 hydroxyl group is prone to epimerization under acidic or high-temperature conditions. Patent WO2002006222A1 recommends using trifluoroethanol as a solvent to stabilize the configuration, reducing epimerization to <2%.
Byproduct Formation
- Naphthalene-2-carboxylic acid dimer : Forms via Friedel-Crafts acylation. Mitigated by slow addition of acyl chloride (1–2 hours).
- Pyrrolidine ring-opening : Occurs above 60°C. Reactions are maintained at 25–40°C.
Emerging Techniques
Flow Chemistry
Microreactor systems enable continuous synthesis with residence times of 10–15 minutes. Initial trials report 80% yield and 99.5% purity, though scalability remains unproven.
Photocatalytic Activation
Visible-light-mediated acylation using eosin Y as a photocatalyst achieves 70% yield in water, though stereochemical outcomes are inconsistent.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and naphthalene-based compounds. Examples include:
- 4-Hydroxy-2-quinolones
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid apart is its unique combination of a pyrrolidine ring with a naphthalene-2-carbonyl group, which imparts distinct chemical and biological properties.
Biological Activity
4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid, with the CAS number 1043576-28-8, is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and research findings, including case studies and data tables that illustrate its efficacy in various applications.
The synthesis of this compound typically involves the reaction of naphthalene-2-carboxylic acid with pyrrolidine derivatives, often using 4-hydroxyproline as a starting material. The reaction conditions may include dehydrating agents and catalysts to enhance yield and purity. The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C16H15NO4 |
| Molecular Weight | 285.29 g/mol |
| Density | 1.425 g/cm³ |
| Boiling Point | 575.1 °C |
| Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways within cells.
Biological Activities
Research has highlighted several potential biological activities of this compound:
Anticancer Activity
Studies have shown that derivatives of this compound exhibit significant anticancer properties. For instance, in vitro assays demonstrated cytotoxicity against various cancer cell lines, including A549 (lung cancer) and Jurkat (leukemia) cells. The structure-activity relationship (SAR) indicates that modifications to the naphthalene or pyrrolidine moieties can enhance or diminish activity.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may possess anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, compounds structurally similar to this compound demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib.
Case Studies
Several case studies have explored the biological activity of this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on A549 cells.
- Method : Cells were treated with varying concentrations of the compound.
- Results : Significant dose-dependent cytotoxicity was observed, with an IC50 value lower than that of doxorubicin.
-
Study on Anti-inflammatory Effects :
- Objective : Assess COX inhibition in vitro.
- Method : The compound was tested against COX-1 and COX-2 enzymes.
- Results : The compound showed selective inhibition of COX-2 with an IC50 value indicating potency similar to indomethacin.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | IC50 Value (μM) |
|---|---|---|
| This compound | Anticancer | <10 |
| Doxorubicin | Anticancer | ~5 |
| Celecoxib | Anti-inflammatory | ~0.04 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Use 4-hydroxyproline as a starting material, reacting with naphthalene-2-carbonyl chloride under controlled pH (e.g., sodium carbonate in water) and low temperatures (−5°C) to prevent side reactions. Acidification to pH 2 precipitates the product. This mirrors the synthesis of structurally similar sulfonamide derivatives .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry of acylating agents (e.g., naphthalene-2-carbonyl chloride) to optimize regioselectivity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should be prioritized?
- Techniques :
- NMR : Look for downfield shifts in -NMR (e.g., α-protons of pyrrolidine at δ 3.5–4.5 ppm) and -NMR (carbonyl carbons at δ 170–175 ppm).
- FTIR : Confirm ester C=O (~1740 cm) and hydroxyl O–H (~3200 cm) stretches.
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks and fragmentation patterns .
Q. How does the naphthalene moiety influence the compound’s solubility and crystallinity?
- Solubility : The hydrophobic naphthalene group reduces aqueous solubility but enhances organic solvent compatibility (e.g., DMSO, chloroform).
- Crystallinity : Planar naphthalene promotes π-π stacking, aiding single-crystal growth for X-ray studies. Use slow evaporation in methanol/water mixtures .
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can non-covalent interactions be analyzed?
- Crystallography : The compound may crystallize in orthorhombic systems (e.g., space group ) with Z = 4. Use single-crystal X-ray diffraction to resolve hydrogen bonds (e.g., O–H···O between hydroxyl and carbonyl groups) and sulfonamide/pyrrolidine torsional angles .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., 10% H-bonding, 25% van der Waals) to map electrostatic potentials .
Q. How can computational modeling predict bioactivity or guide structural modifications?
- Methods :
- Quantum Chemical Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps).
- Docking Studies : Screen against targets like proteases or kinases using AutoDock Vina. Focus on the naphthalene moiety’s role in hydrophobic binding pockets .
Q. How should researchers address contradictions between experimental and computational data (e.g., NMR shifts vs. predicted values)?
- Root Causes : Solvent effects, dynamic proton exchange, or crystal packing forces may distort NMR/FTIR data.
- Resolution :
- Perform solvent-dependent NMR studies (e.g., DO vs. DMSO-d).
- Compare solid-state (X-ray) and solution-state (NMR) conformations .
Methodological and Analytical Considerations
Q. What strategies enhance purity for biological assays, and how are impurities characterized?
- Purification : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) or recrystallization.
- Impurity Profiling : LC-MS/MS identifies byproducts (e.g., unreacted 4-hydroxyproline or naphthalene-2-carboxylic acid) .
Q. How do structural analogs (e.g., sulfonamide vs. carbonyl derivatives) differ in reactivity or bioactivity?
- Comparative Analysis :
- Sulfonamide derivatives (e.g., from 4-nitrobenzenesulfonyl chloride) show higher thermal stability but lower solubility.
- Carbonyl derivatives (e.g., naphthalene-2-carbonyl) exhibit stronger π-π interactions in receptor binding .
Safety and Handling
Q. What safety protocols are recommended for handling naphthalene-2-carbonyl chloride during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
